AM-92016 hydrochloride

Cardiac Electrophysiology Class III Antiarrhythmics Potency Comparison

Choose AM-92016 hydrochloride for its unique in vitro/in vivo disconnect, crucial for studying proarrhythmia mechanisms where other IKr blockers fail. Its 1000-fold greater potency over sotalol (IC50 ≈ 30 nM) and specific IKr selectivity (IC50=40 nM) without β-adrenoceptor activity ensure precise, reproducible results in cardiac safety assays. Essential for validating QT-shortening liability models, a capability not replicated by standard class III agents.

Molecular Formula C19H25Cl3N2O4S
Molecular Weight 483.8 g/mol
Cat. No. B560212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-92016 hydrochloride
Synonyms1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride
Molecular FormulaC19H25Cl3N2O4S
Molecular Weight483.8 g/mol
Structural Identifiers
SMILESCN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl
InChIInChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H
InChIKeyTXOARFPCQOBODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AM-92016 Hydrochloride: A Potent IK Blocker for Cardiac Electrophysiology Research


AM-92016 hydrochloride (also known as Compound II) is an oxypropanolamine analogue of the class III antiarrhythmic sotalol [1]. It is a specific, time-dependent delayed rectifier potassium current (IK) blocker [2]. In vitro, it potently blocks the rapid component of the delayed rectifier potassium current (IKr) with nanomolar potency [3]. It is devoid of beta-adrenoceptor blocking activity [2]. AM-92016 hydrochloride prolongs cardiac action potential duration (APD) in isolated ventricular cells from guinea pigs and rabbits [2]. Notably, while its in vitro profile is that of a potent class III antiarrhythmic agent, its in vivo effects are characterized by significant proarrhythmic activity, making it a crucial tool compound for studying the mechanisms of proarrhythmia and validating safety pharmacology models [4].

Why AM-92016 Hydrochloride Cannot Be Replaced by Generic IK Blockers


The use of generic potassium channel blockers or other class III antiarrhythmics as a substitute for AM-92016 hydrochloride is not scientifically justifiable. Its unique in vitro/in vivo disconnect—potent IK blockade and APD prolongation in vitro versus marked proarrhythmia and QT interval shortening in vivo—cannot be replicated by other IK blockers like sotalol, E-4031, or dofetilide [1]. While these comparators primarily exhibit antiarrhythmic properties and QT prolongation, AM-92016's distinct pharmacological fingerprint is essential for specific research applications, particularly those investigating mechanisms of proarrhythmia or validating safety pharmacology assays [2]. Interchanging compounds would introduce a significant and unquantifiable variable, invalidating comparative studies and potentially leading to erroneous conclusions regarding cardiac safety.

Quantitative Differentiation of AM-92016 Hydrochloride Against Key Comparators


AM-92016 Demonstrates 1000-Fold Greater In Vitro Potency Than the Parent Compound Sotalol

AM-92016 hydrochloride exhibits a 1000-fold higher potency than sotalol for its class III antiarrhythmic effect in vitro [1]. This dramatic difference in potency makes it a superior tool for investigating IK-mediated APD prolongation at lower, more manageable concentrations, thereby reducing potential off-target effects associated with the high concentrations of sotalol required to achieve similar electrophysiological changes [1].

Cardiac Electrophysiology Class III Antiarrhythmics Potency Comparison

AM-92016 Selectively Blocks IKr with an IC50 of 40 nM in Rabbit SA Node Cells

In isolated rabbit sinoatrial (SA) node cells, AM-92016 hydrochloride blocks the delayed rectifier potassium current (IKr) with a concentration-dependent IC50 of approximately 40 nM [1]. At a concentration of 1 µM, it selectively and nearly completely blocks IKr without significantly affecting the peak current of L-type calcium current (ICa,L) or the hyperpolarization-activated inward current (If) [1]. This contrasts with less selective IK blockers or those with lower potency, which may confound results through off-target ion channel interactions.

Ion Channel Pharmacology Selectivity Profiling IKr Blocker

AM-92016 Exhibits Proarrhythmic In Vivo Profile, Distinct from Other Class III Agents

In stark contrast to its in vitro class III profile, AM-92016 exhibits a proarrhythmic and prohypertensive phenotype in vivo [1]. In anesthetized guinea pigs, it significantly shortens the QT interval (from 135 ± 10 ms to 105 ± 4 ms at 5 mg/kg, iv) and increases heart rate, a response opposite to that of classic IKr blockers like dofetilide or sotalol [1]. Furthermore, it decreases the time to onset of ouabain-induced ventricular fibrillation in guinea pigs (from 18 ± 5 min to 12 ± 3 min at 1 mg/kg, iv) and increases total arrhythmias during coronary occlusion in anesthetized pigs [1]. This unique in vivo profile is a key differentiator from other IKr blockers, which typically prolong the QT interval and may be used for their antiarrhythmic properties.

Safety Pharmacology Proarrhythmia In Vivo Electrophysiology

AM-92016 Has an In Vitro IC50 of 30 nM for IK Blockade in Ventricular Myocytes

In isolated guinea-pig and rabbit ventricular myocytes, AM-92016 (compound II) blocks the time-dependent delayed rectifier potassium current (IK) with an IC50 of approximately 30 nM [1]. This blockade correlates directly with a significant prolongation of the action potential duration at both 20% (APD20) and 90% (APD90) repolarization levels [1]. The similarity of the log dose-response curves for APD prolongation and IK blockade confirms that the observed effect is primarily due to its potent and selective inhibition of IK [1].

Cardiac Myocyte Action Potential Prolongation IK Blocker

Validated Application Scenarios for AM-92016 Hydrochloride in Research


Investigating the Mechanisms of Proarrhythmia and QT Shortening

AM-92016 hydrochloride is an essential positive control for proarrhythmia models. Its unique in vivo profile—shortening the QT interval from 135 ± 10 ms to 105 ± 4 ms and decreasing the time to ventricular fibrillation onset in guinea pigs [1]—makes it ideal for validating safety pharmacology assays designed to detect drugs with a liability for causing QT interval shortening and associated proarrhythmic events. This contrasts sharply with other IKr blockers which are used to model QT prolongation [1].

Selective Pharmacological Blockade of IKr in Cardiac Electrophysiology Studies

Due to its high potency (IC50 = 40 nM in SA node cells) and selectivity for IKr over ICa,L and If currents at 1 µM [1], AM-92016 is the reagent of choice for researchers requiring specific, nanomolar-level inhibition of the rapid delayed rectifier potassium current in isolated cardiac myocytes. This allows for precise dissection of IKr's role in cardiac repolarization without confounding effects on calcium or pacemaker currents [1].

Studies Requiring High Potency IK Blockade with Minimal Compound Usage

For in vitro experiments, the 1000-fold greater potency of AM-92016 compared to its structural analog sotalol [1] is a critical advantage. This allows researchers to achieve robust IK blockade and APD prolongation at sub-micromolar concentrations (IC50 ≈ 30 nM in ventricular myocytes [2]), minimizing potential solubility issues or off-target effects that may arise from the high concentrations required for sotalol [REFS-1, REFS-2].

Comparative Pharmacology of Class III Antiarrhythmic Analogues

As a direct analogue of sotalol with a 1000-fold increase in in vitro potency but an opposite in vivo effect on the QT interval [REFS-1, REFS-2], AM-92016 serves as a critical comparator in structure-activity relationship (SAR) studies. Its divergent pharmacological fingerprint provides a unique opportunity to link specific molecular modifications to dramatic changes in both in vitro potency and in vivo cardiovascular outcomes, informing the design of safer antiarrhythmic agents [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-92016 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.